molecular formula C20H16N2O5S B2656766 3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618877-53-5

3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2656766
CAS No.: 618877-53-5
M. Wt: 396.42
InChI Key: XKEXMFBTIDBTKE-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative characterized by a heterocyclic core with distinct substituents influencing its physicochemical and biological properties. Key structural features include:

  • Position 3: A hydroxyl group, enabling hydrogen-bonding interactions.
  • Position 4: A 4-methoxybenzoyl moiety, introducing aromaticity and electron-donating methoxy substituents.
  • Position 5: A thiophen-2-yl group, enhancing π-π stacking interactions due to its conjugated system .

Its synthesis likely involves multi-step reactions, such as benzoylation of pyrrolone precursors under basic conditions, analogous to methods described for related compounds .

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-thiophen-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S/c1-11-10-15(21-27-11)22-17(14-4-3-9-28-14)16(19(24)20(22)25)18(23)12-5-7-13(26-2)8-6-12/h3-10,17,23H,1-2H3/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGZXOAFINWNIQ-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Structural Overview

The compound's structure includes:

  • Hydroxyl group at the 3-position
  • 4-Methoxybenzoyl group at the 4-position
  • 5-Methylisoxazol-3-yl group at the 1-position
  • Thiophenyl group at the 5-position

This combination of substituents is believed to contribute to its potential biological properties.

1. Kinase Inhibition

Pyrrolone derivatives have been noted for their potential as kinase inhibitors, which are significant in cancer treatment. Kinases play critical roles in cell signaling pathways, and their inhibition can lead to reduced tumor growth and metastasis.

2. Anti-inflammatory Effects

Similar compounds have exhibited anti-inflammatory properties. The presence of the hydroxyl group is often associated with such activities, as it can interact with inflammatory pathways and cytokine production.

3. Antioxidant Activity

The hydroxyl group may also impart antioxidant effects, helping to neutralize free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

The biological activity of 3-hydroxy-4-(4-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one may involve several mechanisms:

  • Hydrogen Bonding : The hydroxyl and carbonyl groups can form hydrogen bonds with biological targets, enhancing binding affinity.
  • π-π Interactions : The aromatic rings (phenyl and methoxybenzoyl) may engage in π-π stacking interactions with aromatic amino acids in proteins, potentially influencing protein function.
  • Metal Chelation : The carbonyl and hydroxyl groups could chelate metal ions, which plays a role in various biological processes.

Research Findings and Case Studies

While direct studies on this specific compound are scarce, analogous compounds provide valuable insights into its potential applications:

CompoundActivityReference
DMU-214 (methoxystilbene derivative)Anti-metastatic in ovarian cancer
Pyrrolone derivativesKinase inhibition
Various pyrrolonesAnti-inflammatory

These findings suggest that compounds with similar structural motifs may possess significant therapeutic potential.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs can be categorized based on core modifications and substituent variations:

Compound Name Core Structure Key Substituents Biological/Physicochemical Implications Reference
Target Compound Pyrrol-2-one 4-(4-Methoxybenzoyl), 1-(5-Methylisoxazol-3-yl), 5-(Thiophen-2-yl) Enhanced aromatic interactions; moderate solubility
3-Hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(3-trifluoromethylphenyl)-1,5-dihydro-pyrrol-2-one Pyrrol-2-one 4-(4-Methylbenzoyl), 1-(2-hydroxypropyl), 5-(3-Trifluoromethylphenyl) Increased lipophilicity due to CF₃ group; lower melting point (205–207°C)
4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-(3-pyridinylmethyl)-5-(thiophen-2-yl)-1H-pyrrol-2-one Pyrrol-2-one 4-(4-Benzyloxy-2-methylbenzoyl), 1-(Pyridin-3-ylmethyl) Improved bioavailability via pyridinylmethyl group
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... Thiazole-pyrazole Chlorophenyl, fluorophenyl, triazole Planar conformation disrupted by fluorophenyl perpendicularity

Key Observations :

  • Electron-Donating vs.
  • Thiophene vs. Trifluoromethylphenyl : The thiophen-2-yl group in the target compound offers better π-π stacking than the 3-trifluoromethylphenyl group in compound 25 but may reduce metabolic stability .
  • Heterocyclic Diversity: Thiazole-pyrazole hybrids () exhibit non-planar conformations, unlike the pyrrolone core, which remains largely planar unless steric hindrance occurs .

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